molecular formula C19H16ClN3O3S B11371767 2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide

2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide

Cat. No.: B11371767
M. Wt: 401.9 g/mol
InChI Key: IJHGXCWLIPZSQM-UHFFFAOYSA-N
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Description

2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfonyl group, a chloro substituent, and a tolyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-benzylsulfonyl-5-chloro-N-(m-tolyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(3-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3O3S/c1-13-6-5-9-15(10-13)22-18(24)17-16(20)11-21-19(23-17)27(25,26)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,24)

InChI Key

IJHGXCWLIPZSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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